An In-depth Technical Guide to 5-methyl-Furo[3,2-c]pyridin-4(5H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-methyl-Furo[3,2-c]pyridin-4(5H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Furo[3,2-c]pyridine Core
Furo[3,2-c]pyridines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention in the scientific community. The fusion of a furan ring, an electron-rich aromatic system, with a pyridine ring, an electron-deficient system, creates a unique electronic and structural landscape. This arrangement allows for diverse chemical modifications and interactions with biological targets.
Derivatives of the furo[3,2-c]pyridine scaffold have been investigated for a range of therapeutic applications, including their potential as kinase inhibitors and anticancer agents.[1] The strategic placement of substituents on this core structure can significantly influence its pharmacological profile. The introduction of a methyl group at the 5-position, leading to 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, is a key modification that can impact the compound's metabolic stability, lipophilicity, and binding affinity to target proteins.
Physicochemical Properties and Characterization
While specific experimental data for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is not extensively documented, we can predict its key properties based on its chemical structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | Not currently assigned or publicly available. | Comprehensive database search |
| Molecular Formula | C₈H₇NO₂ | Based on chemical structure |
| Molecular Weight | 149.15 g/mol | Calculated from molecular formula |
| Physical State | Likely a solid at room temperature. | Analogy to similar heterocyclic compounds[2] |
| Solubility | Expected to have moderate solubility in organic solvents like DMSO and methanol. | General characteristics of N-heterocycles |
| Spectroscopic Data | ¹H NMR: Expect characteristic signals for the methyl group, and protons on the furan and pyridine rings. The chemical shifts will be influenced by the adjacent carbonyl and nitrogen atoms. ¹³C NMR: Expect distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the fused ring system. Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 149.15. | Predicted based on standard spectroscopic principles[3][4] |
Synthesis of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one: A Proposed Pathway
A definitive synthetic protocol for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is not readily found in the current literature. However, based on established synthetic methodologies for related furo[3,2-c]pyridines and a historical precedent for a similar quinoline-based synthesis, a plausible and efficient route can be proposed.
Proposed Synthetic Strategy: Modified Perkin Rearrangement
A promising approach involves a modification of the Perkin rearrangement, a reaction historically used for the synthesis of coumarin-benzofuran ring systems.[5] A 1957 publication by Tatsuo Ohta detailed the synthesis of 5-Methylfuro-[3,2-c]quinolin-4(5H)-one, a structurally analogous compound, utilizing this rearrangement.[6] This suggests that a similar strategy could be adapted for the pyridine-based target.
The proposed synthesis would likely start from a suitably substituted pyridine precursor. The key steps would involve the formation of a 2-halo-pyranopyridine intermediate, which would then undergo a base-mediated ring contraction to yield the desired 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.
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Caption: Proposed synthetic workflow for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one.
Alternative Synthetic Approaches
Other established methods for the synthesis of the furo[3,2-c]pyridine core could also be adapted for the introduction of the 5-methyl group. These include:
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Sonogashira Coupling and Annulation Cascade: This versatile method involves a palladium-catalyzed cross-coupling reaction between a functionalized pyridine and a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[1][7]
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Pictet-Spengler Reaction: For the synthesis of the corresponding saturated tetrahydrofuro[3,2-c]pyridines, the Pictet-Spengler reaction offers a robust route.[8]
Biological Activity and Therapeutic Potential
While direct biological data for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one is scarce, the broader class of furo[3,2-c]pyridine and related furo[2,3-d]pyrimidine derivatives has demonstrated significant potential in oncology.
Cytotoxic Activity against Cancer Cell Lines
Numerous studies have reported the potent cytotoxic effects of furo-pyridine derivatives against a variety of cancer cell lines. For instance, certain 4-substituted-5-methyl-furo[2,3-d]pyrimidines have been identified as potent microtubule targeting agents, exhibiting efficacy against multidrug-resistant cancer cells.[9][10] These compounds function by disrupting the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
The cytotoxic activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.
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